Ethanone, 2-(1-naphthalenyl)-1-phenyl-
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Overview
Description
2-(Naphthalen-1-yl)-1-phenylethanone is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring and a phenyl ring connected by an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-1-phenylethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of 1-bromo-naphthalene with phenylacetylene in the presence of a palladium catalyst and a base can yield 2-(naphthalen-1-yl)-1-phenylethanone. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of 2-(naphthalen-1-yl)-1-phenylethanone often employs large-scale Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by aluminum chloride. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of naphthalene-1-carboxylic acid or phenylacetic acid.
Reduction: Formation of 2-(naphthalen-1-yl)-1-phenylethanol.
Substitution: Formation of halogenated derivatives such as 2-(naphthalen-1-yl)-1-phenylethanone bromide.
Scientific Research Applications
2-(Naphthalen-1-yl)-1-phenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-2-phenylethanone: Similar structure but with different positioning of the phenyl and naphthalene rings.
2-(Naphthalen-2-yl)-1-phenylethanone: Isomer with the naphthalene ring attached at the 2-position.
1-(Naphthalen-1-yl)-1-phenylethanone: Structural isomer with the ketone group at a different position.
Uniqueness
2-(Naphthalen-1-yl)-1-phenylethanone is unique due to its specific arrangement of the naphthalene and phenyl rings, which can influence its chemical reactivity and physical properties. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications.
Biological Activity
Ethanone, 2-(1-naphthalenyl)-1-phenyl-, also known as 2-(naphthalen-1-yl)-1-phenylethanone, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
Ethanone, 2-(1-naphthalenyl)-1-phenyl- has the molecular formula C18H14O and a molecular weight of 250.3 g/mol. Its structure comprises a naphthalene moiety attached to a phenyl group through an ethanone link. This configuration contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that Ethanone, 2-(1-naphthalenyl)-1-phenyl- exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains.
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory responses.
The biological activity of Ethanone, 2-(1-naphthalenyl)-1-phenyl- is attributed to its ability to interact with cellular targets such as enzymes and receptors. The aromatic structure allows for π-π interactions and hydrogen bonding, which can influence binding affinity and specificity towards various biological targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Ethanone, 2-(1-naphthalenyl)-1-phenyl- against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for different pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 40 |
P. aeruginosa | 60 |
The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that Ethanone, 2-(1-naphthalenyl)-1-phenyl- can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 25 |
HeLa (cervical cancer) | 30 |
These findings suggest that the compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression .
Case Studies
Recent case studies have highlighted the potential of Ethanone, 2-(1-naphthalenyl)-1-phenyl- in drug development:
- Study on Anticancer Properties : A study focused on MCF-7 cells treated with varying concentrations of the compound showed a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction .
- Antimicrobial Efficacy in Clinical Settings : Clinical trials assessing the effectiveness of this compound against multidrug-resistant bacteria have shown promising results, suggesting its potential as a lead compound in antibiotic development .
Properties
CAS No. |
16216-08-3 |
---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1-phenylethanone |
InChI |
InChI=1S/C18H14O/c19-18(15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12H,13H2 |
InChI Key |
NXRAJMQCFRMHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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